![molecular formula C14H11Cl2N3 B1288060 7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine CAS No. 889939-43-9](/img/structure/B1288060.png)
7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine
Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities . They are part of a larger group of compounds known as pyrimidines, which are six-membered heterocyclic compounds with two nitrogen atoms. Pyrimidines are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines can be modified at positions 2, 3, 5, 6, and 7 to create a variety of derivatives with different properties .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines can be complex and varied. For example, the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .
Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as neuroprotective and anti-neuroinflammatory agents. These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, they have exhibited neuroprotective activity by reducing the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells .
Anticancer Activity
Pyrimidine derivatives, including the pyrazolo[1,5-a]pyrimidine class, have been extensively studied for their anticancer properties. They have been found to inhibit various cancer cell lines and induce cell death through apoptosis by targeting enzymes like CDK . This makes them valuable candidates for drug development in oncology.
Pharmacological Inhibition of CDK2
The inhibition of Cyclin-dependent kinase 2 (CDK2) is a strategic approach in cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives have been designed as novel CDK2 inhibitors, showing significant cytotoxic activities against various cancer cell lines and inhibiting the growth of these cells .
Antibacterial Activity
Pyrazolo[1,5-a]pyrimidine scaffolds have been synthesized and screened for antibacterial activity against both Gram-negative and Gram-positive bacteria. Some compounds within this class have shown higher antibacterial activity than standard drugs, making them potential candidates for developing new antibiotics .
Anti-inflammatory Applications
The anti-inflammatory properties of pyrimidine derivatives are well-documented. They have been shown to exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and nuclear factor κB .
Antitubercular Agents
In the search for new antitubercular drugs, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their efficacy against tuberculosis. Some derivatives have demonstrated improved anti-tubercular activity, suggesting their potential as therapeutic agents against this disease .
Safety and Hazards
Future Directions
The future directions in the research of pyrazolo[1,5-a]pyrimidines likely involve the design and development of novel active pyrimidine scaffolds with more activity and less harm . This includes the development of robust synthetic routes enabling the incorporation of various functional groups on the pyrimidine scaffold .
Mechanism of Action
Target of Action
Similar pyrazolo-pyrimidine compounds have been reported to exhibit neuroprotective and anti-inflammatory properties . They have also been associated with CDK2 inhibition, which is a crucial target for cancer treatment .
Mode of Action
Related pyrazolo-pyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . They also interact with CDK2/cyclin A2, which plays a significant role in cell cycle regulation .
Result of Action
Related compounds have shown to exert significant alterations in cell cycle progression and induce apoptosis within cells . They also exhibit promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
7-chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3/c1-8-9(2)17-13-7-12(18-19(13)14(8)16)10-4-3-5-11(15)6-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIZSUGHDHQEFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC(=N2)C3=CC(=CC=C3)Cl)N=C1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169447 | |
Record name | 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
889939-43-9 | |
Record name | 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889939-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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